Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

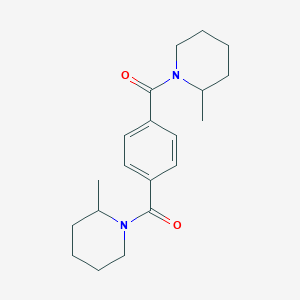

"Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)-" is a symmetrical aromatic compound featuring a central benzene ring substituted at the 1,4-positions with two 2-methylpiperidin-1-ylcarbonyl groups. The carbonyl groups bridge the benzene core to the piperidine moieties, which contain a methyl substituent at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, or pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- typically involves the reaction of benzene-1,4-dicarbonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates. The general reaction scheme is as follows:

Benzene-1,4-dicarbonyl chloride+2×2-methylpiperidine→Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)-+2×HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield N-oxides, while reduction would produce alcohol derivatives .

Scientific Research Applications

Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- involves its interaction with specific molecular targets. The piperidine rings can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Electronic Properties

Table 1: Key Structural and Electronic Comparisons

- Electronic Effects: The target compound’s carbonyl groups likely exhibit electron-withdrawing behavior, similar to the carboxylate groups in 1,4-bis(3-carboxy-3-oxo-prop-1-enyl)benzene, which enhance polarizability and optical nonlinearity . However, the piperidine rings may introduce steric constraints absent in planar analogues like pyridazinone derivatives .

- Metal Coordination: Unlike imidazole-based derivatives (e.g., 1,4-bis(imidazol-1-ylmethyl)benzene), which form robust metal-organic frameworks (MOFs) via nitrogen donor atoms , the target compound’s piperidine groups lack lone pairs for direct coordination, limiting its utility in MOF synthesis.

Pharmacological Activity

Table 2: Pharmacological Profiles of Bis-Substituted Benzene Derivatives

- PDE III Inhibition: Pyridazinone derivatives exhibit potent PDE III inhibition due to their planar topology and optimal separation of electronegative centers .

- Analytical Applications: Imidazole derivatives sensitize fluorescence in metal complexes (e.g., Zn²⁺), suggesting that the target compound’s carbonyl groups could interact with metal ions, albeit with lower efficiency due to weaker donor capacity .

Stability and Reactivity

- Photochemical Stability : Unlike 1,4-bis(phenylsulfonyloxy)benzene, which undergoes S-O cleavage under UV light to generate acids , the target compound’s amide-like carbonyl groups are less prone to photolytic degradation.

- Thermal Stability : Polymers derived from 1,4-bis(2-tosyloxyethoxy)benzene exhibit 5% weight loss at 338–377°C, indicating high thermal resistance . The target compound’s piperidine substituents may lower thermal stability due to increased conformational flexibility.

Biological Activity

Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)-, also known by its CAS number 615598, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C20H28N2O2

- Molecular Weight : 328.45 g/mol

- IUPAC Name : Benzene-1,4-bis(2-methylpiperidin-1-ylcarbonyl)

- InChI Key : QXGQYVZJQHGBKZ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- can be categorized into several areas:

1. Antimicrobial Properties

Research indicates that compounds similar to Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- exhibit antimicrobial activity. For instance, studies have shown that derivatives with piperidine moieties can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anticancer Activity

Several studies have explored the anticancer potential of benzene derivatives. For example:

- Case Study : A study published in the Journal of Medicinal Chemistry reported that compounds with similar structures to Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 to 15 µM depending on the specific derivative used.

3. Neuroprotective Effects

The neuroprotective effects of piperidine-containing compounds have been documented in various models of neurodegeneration. In vitro studies suggest that these compounds may reduce oxidative stress and apoptosis in neuronal cells.

Table 1: Summary of Biological Activities

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of various piperidine derivatives, Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antimicrobial activity.

Anticancer Mechanism

The anticancer mechanism was further elucidated through flow cytometry analysis which revealed that treated cancer cells exhibited increased levels of apoptosis markers compared to untreated controls. This suggests that Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- may induce apoptosis through intrinsic pathways.

Properties

IUPAC Name |

[4-(2-methylpiperidine-1-carbonyl)phenyl]-(2-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-15-7-3-5-13-21(15)19(23)17-9-11-18(12-10-17)20(24)22-14-6-4-8-16(22)2/h9-12,15-16H,3-8,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRPXIHFEUDATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.